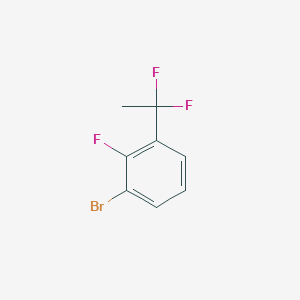

1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3/c1-8(11,12)5-3-2-4-6(9)7(5)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUVPIDQQGFSIJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=CC=C1)Br)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Bromo 3 1,1 Difluoroethyl 2 Fluorobenzene

Precursor-Based Synthetic Routes to 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene

The construction of 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene through precursor-based routes involves the sequential introduction of the key functional groups onto a benzene (B151609) ring. The order of these introductions is critical to ensure the desired regiochemistry.

Regioselective Bromination Strategies

A crucial step in the synthesis is the regioselective introduction of a bromine atom. Electrophilic aromatic bromination is a common method for preparing aryl bromides. smolecule.comnih.gov The regioselectivity of this reaction is heavily influenced by the directing effects of the substituents already present on the aromatic ring. smolecule.com For instance, the bromination of fluorobenzene (B45895) typically yields a mixture of isomers, with the para-isomer being the major product. google.comwikipedia.org

To achieve the desired 1-bromo-3-fluoro substitution pattern, one potential strategy involves the bromination of a precursor where the directing groups favor bromination at the desired position. For example, starting with 3-fluoroaniline, a Sandmeyer reaction can be employed to introduce the bromine atom, although this may also lead to isomeric mixtures. google.com A more controlled approach could involve ortho-metalation, which allows for the specific introduction of functional groups at defined positions on the aromatic ring. smolecule.com

| Brominating Agent | Catalyst | Solvent | Regioselectivity | Reference |

| Bromine (Br₂) | Iron(III) bromide (FeBr₃) | Dichloromethane | Influenced by directing groups | smolecule.com |

| N-bromosuccinimide (NBS) | Silica gel | Acetonitrile | Can offer high regioselectivity | nih.gov |

Introduction of the 1,1-difluoroethyl Moiety

The introduction of the 1,1-difluoroethyl group is a key step that imparts unique properties to the final molecule. Several methods have been developed for the synthesis of (1,1-difluoroethyl)arenes. Traditional methods often involve the conversion of ketones to the corresponding difluoroalkyl groups using nucleophilic fluorinating reagents. cas.cn More recent advancements include radical-based methods and transition-metal-catalyzed cross-coupling reactions. cas.cnresearchgate.net

A noteworthy approach involves the use of (1,1-difluoroethyl)trimethylsilane (TMSCF₂CH₃) in a copper-mediated reaction to introduce the 1,1-difluoroethyl group onto aryl compounds. cas.cn This method has been shown to be efficient for the 1,1-difluoroethylation of diaryliodonium salts under mild conditions, offering good to excellent yields and tolerance to a wide range of functional groups. cas.cn Another strategy involves the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids with 1,1-difluoroethyl chloride (CH₃CF₂Cl), an inexpensive and readily available industrial raw material. rsc.org

| Reagent | Catalyst/Mediator | Substrate | Key Features | Reference |

| (1,1-Difluoroethyl)trimethylsilane (TMSCF₂CH₃) | Copper | Diaryliodonium salts | Mild conditions, good to excellent yields | cas.cn |

| 1,1-Difluoroethyl chloride (CH₃CF₂Cl) | Nickel | Arylboronic acids | Utilizes inexpensive raw material | rsc.org |

Fluorination Approaches at the 2-position

Introducing a fluorine atom at the 2-position of the brominated and difluoroethylated benzene ring presents a significant synthetic hurdle. Direct fluorination of aromatic compounds can be challenging and often lacks regioselectivity. google.com A common strategy for the synthesis of aryl fluorides is the Balz-Schiemann reaction, which involves the thermal decomposition of an aryldiazonium tetrafluoroborate salt. nih.gov This method, however, can be limited by harsh conditions and potential safety concerns. nih.gov

An alternative approach is nucleophilic aromatic substitution (SNAr) on a suitably activated precursor. For instance, a nitro group at the 2-position can be displaced by fluoride. Another modern approach involves transition-metal-mediated fluorination. Copper-mediated fluorination of aryl halides has emerged as a promising method. nih.govrsc.org This can involve the reaction of an aryl iodide with a copper reagent and a fluoride source. nih.gov

Transition-Metal-Catalyzed Synthesis of 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene Analogues

Transition-metal-catalyzed reactions are powerful tools for the synthesis of complex aromatic compounds, offering high efficiency and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Precursors

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, are widely used in organic synthesis. nbinno.com In the context of synthesizing precursors for 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene, these reactions can be employed to construct the carbon skeleton of the molecule. For example, an aryl bromide can be coupled with a suitable boronic acid or other organometallic reagent to introduce a functional group that can later be converted to the 1,1-difluoroethyl moiety. nih.govcas.cn The development of specialized ligands has significantly expanded the scope of these reactions, allowing for the coupling of even challenging substrates. nih.gov

| Reaction Type | Catalyst | Ligand | Reactants | Reference |

| Suzuki-Miyaura Coupling | Palladium(II) acetate | SPhos | Aryl bromide, Arylboronic acid | nbinno.com |

| C-O Cross-Coupling | tBuBrettPhos Pd G3 | tBuBrettPhos | Aryl bromide, Fluorinated alcohol | nih.gov |

Copper-Mediated Fluorination Precursors

Copper-mediated reactions have gained prominence for the introduction of fluorine and fluoroalkyl groups into aromatic rings. nih.govrsc.org For the synthesis of precursors to the target molecule, copper-mediated fluorination of an aryl stannane or aryl boronic acid derivative can be a viable strategy. semanticscholar.orgnih.gov These reactions often proceed under milder conditions than traditional fluorination methods and exhibit good functional group compatibility. nih.gov The choice of ligand and copper source can be critical for achieving high yields and selectivity. nih.gov

| Substrate | Copper Source | Fluoride Source | Key Features | Reference |

| Aryl Iodide | Cationic Copper Reagent | Silver Fluoride | Applicable to diverse aryl iodides | nih.gov |

| Aryl Stannane | Copper(II) triflate (Cu(OTf)₂) | Potassium Fluoride ([¹⁸F]KF) | Suitable for radiolabeling | nih.gov |

Green Chemistry Principles in the Synthesis of 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. The synthesis of complex molecules like 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene can benefit significantly from the application of these principles.

Solvent-Free Synthesis

One of the key principles of green chemistry is the reduction or elimination of solvent use. Solvent-free synthesis, often facilitated by mechanochemistry (ball milling), offers a promising alternative to traditional solution-phase reactions. Mechanochemical methods can enhance reaction rates, and in some cases, lead to different product selectivities compared to solution-based methods.

For the synthesis of polyhalogenated aromatic compounds, mechanochemistry has been shown to be effective. For example, the mechanochemical synthesis of aromatic sulfonamides from aryl bromides has been demonstrated, showcasing the potential for C-N bond formation under solvent-free conditions. Similarly, solid-state single electron transfer from a reduced organic hydrocarbon has been used for the catalytic activation of aryl-halide bonds under ball-milling conditions, enabling various cross-coupling reactions without the need for a solvent.

While a direct solvent-free synthesis of 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene has not been reported, the successful application of mechanochemistry to related transformations suggests its feasibility. The table below presents examples of solvent-free reactions for the synthesis of functionalized aromatic compounds, highlighting the potential of this approach.

| Reaction Type | Reactants | Conditions | Yield |

| C-H Arylation | Aryl halide, Arene | Ball milling, Catalyst | Good to Excellent |

| Heck Coupling | Aryl halide, Alkene | Ball milling, Catalyst | Moderate to Good |

| Borylation | Aryl halide, Diboron reagent | Ball milling, Catalyst | Good |

| Aminosulfonylation | Aryl bromide, Amine, K2S2O5 | Ball milling, Pd-catalyst | Good to Excellent |

Catalyst Design for Sustainable Production

The development of sustainable catalysts is another cornerstone of green chemistry. This involves designing catalysts that are highly efficient, recyclable, and derived from abundant, non-toxic materials. For the synthesis of fluorinated aromatic compounds, significant effort is being directed towards creating robust and reusable catalytic systems.

Recyclable organocatalysts, for example, have been developed for a variety of asymmetric transformations. These catalysts are often immobilized on solid supports such as silica or polymers, allowing for easy separation from the reaction mixture and reuse in subsequent batches. For instance, recyclable organocatalysts have been successfully used in one-pot asymmetric syntheses of complex molecules, demonstrating high efficiency and stereoselectivity over multiple cycles.

In the context of C-F bond formation, the design of catalysts that can be recovered and reused is crucial for improving the sustainability of the process. While many fluorination reactions still rely on stoichiometric reagents, catalytic methods are emerging. For example, palladium-catalyzed C-F bond formation has been accelerated using microflow packed-bed reactors, which allow for efficient catalyst use and continuous processing.

The development of catalysts for the specific transformations required to synthesize 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene, such as the introduction of the 1,1-difluoroethyl group, would benefit from the principles of sustainable catalyst design. The table below provides examples of recyclable catalysts and their performance in various reactions, underscoring the potential for developing sustainable synthetic routes.

| Catalyst System | Reaction Type | Support | Reuse Cycles | Efficiency |

| Ru-based Metathesis Catalyst | Olefin Metathesis | Silica Gel | Multiple | High Yield |

| Chiral Organocatalyst | Asymmetric Michael Addition | Polymer | Up to 6 | >99% ee |

| Chiral Organocatalyst | Asymmetric Aldol Reaction | Ionic Liquid | Up to 6 | 79% ee |

| Pd-catalyst | C-F Bond Formation | Packed-bed Reactor | Continuous Flow | High Throughput |

Mechanistic Investigations of Reactions Involving 1 Bromo 3 1,1 Difluoroethyl 2 Fluorobenzene

Electrophilic and Nucleophilic Aromatic Substitution Mechanisms on 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene

Aromatic substitution reactions on this molecule are complex due to the competing directing effects of its substituents. The benzene (B151609) ring is generally deactivated towards electrophilic attack but is activated for nucleophilic substitution.

Halogen substituents on an aromatic ring exhibit a dual electronic effect in electrophilic aromatic substitution (EAS). wikipedia.org They are deactivating due to their strong electron-withdrawing inductive effect (-I), which reduces the electron density of the ring and makes it less attractive to electrophiles. wikipedia.orgchemistrytalk.org Simultaneously, they are ortho-, para-directors because they can donate electron density back to the ring through resonance (+M effect), which helps stabilize the positively charged intermediate (the Wheland intermediate or σ-complex) formed during the reaction. chemistrytalk.orgorganicchemistrytutor.com

Fluorine: Located at the C2 position, the fluorine atom is highly electronegative, exerting a potent -I effect. However, its resonance effect can also be significant. In some cases, the reactivity of fluorobenzene (B45895) is comparable to that of benzene itself, making it an anomalous halogen. wikipedia.orgresearchgate.net

Bromine: Positioned at C1, bromine also deactivates the ring through induction and directs incoming electrophiles to the ortho and para positions. Its inductive effect is weaker than fluorine's, but its resonance donation is also less effective due to poorer orbital overlap between its 4p orbital and the carbon 2p orbital of the ring. wikipedia.org

In the context of 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene, both halogens deactivate the ring towards EAS, meaning reactions will be slower and require harsher conditions compared to benzene. wou.edu For nucleophilic aromatic substitution (NAS), where a nucleophile attacks the ring and displaces a leaving group, halogens play a different role. The reaction typically proceeds through an addition-elimination mechanism involving a negatively charged Meisenheimer complex intermediate. chemistrysteps.comlibretexts.org The presence of strong electron-withdrawing groups ortho or para to the halogen leaving group is crucial for stabilizing this intermediate and facilitating the reaction. libretexts.orgmasterorganicchemistry.com In this specific molecule, both the bromine and fluorine atoms are potential leaving groups and are positioned ortho to the strongly deactivating 1,1-difluoroethyl group, which should activate the ring for NAS. The typical reactivity order for halogens as leaving groups in NAS is F > Cl > Br > I, which is opposite to the trend in SN1 and SN2 reactions. chemistrysteps.commasterorganicchemistry.com This is because the rate-determining step is the initial attack of the nucleophile, which is favored by the high polarization of the C-F bond, not the cleavage of the carbon-halogen bond. youtube.com

The 1,1-difluoroethyl group [-C(F)2CH3] at the C3 position is a powerful electron-withdrawing group due to the strong inductive effect of its two fluorine atoms. This has two major consequences for aromatic substitution reactions:

Deactivation: It strongly deactivates the aromatic ring, making it significantly less reactive towards electrophiles. Friedel-Crafts reactions, for instance, generally fail on strongly deactivated rings. wou.eduyoutube.com

Meta-Direction: In electrophilic aromatic substitution, such strongly deactivating groups are meta-directors. wikipedia.orgyoutube.com They direct incoming electrophiles to the positions meta to themselves, as the carbocation intermediates formed from meta-attack are less destabilized than those from ortho- or para-attack. organicchemistrytutor.com

Bromine (C1): Directs ortho (C2, C6) and para (C4). Position C2 is blocked.

Fluorine (C2): Directs ortho (C1, C3) and para (C5). Positions C1 and C3 are blocked.

1,1-difluoroethyl (C3): Directs meta (C1, C5). Position C1 is blocked.

For nucleophilic aromatic substitution, the 1,1-difluoroethyl group acts as a strong activating group. chemistrysteps.commasterorganicchemistry.com Its presence ortho to both the fluorine (at C2) and the bromine (at C1) atoms significantly lowers the energy of the Meisenheimer intermediate, thereby facilitating nucleophilic attack at those positions. libretexts.org This makes the molecule a prime candidate for NAS reactions, where either the fluorine or bromine atom could be displaced by a strong nucleophile.

| Substituent | Position | Effect on EAS | Directing Influence (EAS) | Effect on NAS |

|---|---|---|---|---|

| -Br | C1 | Deactivating | Ortho, Para | Leaving Group (Activated) |

| -F | C2 | Deactivating | Ortho, Para | Leaving Group (Activated) |

| -C(F)₂CH₃ | C3 | Strongly Deactivating | Meta | Strongly Activating |

Radical Reaction Pathways of 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene

Beyond ionic reactions, this compound can also engage in transformations via radical intermediates. These pathways typically involve the homolytic cleavage of the carbon-bromine bond.

Aryl radicals can be generated from aryl halides through various methods, including the use of radical initiators (e.g., AIBN with tin hydrides) or, more contemporarily, through photoredox catalysis. nih.gov For 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene, the carbon-bromine bond is significantly weaker than the carbon-fluorine and aromatic carbon-hydrogen bonds, making it the most probable site for radical formation.

Upon initiation, the C1-Br bond can cleave homolytically to generate a bromine radical and the corresponding 3-(1,1-difluoroethyl)-2-fluorophenyl radical .

Once formed, this highly reactive aryl radical can participate in a variety of subsequent reactions. nih.gov These include additions to π-systems (like alkenes and alkynes), cyclization reactions if a suitable tether is present, or abstraction of an atom from another molecule. nih.gov

Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry where a radical species abstracts a hydrogen atom from a substrate, generating a new radical. nih.govrsc.org The 3-(1,1-difluoroethyl)-2-fluorophenyl radical can undergo HAT in two main ways:

Intermolecular HAT: The aryl radical can abstract a hydrogen atom from a solvent molecule or another reagent present in the reaction mixture. The rate of this process is largely governed by the bond strength of the H-donor. nih.gov

Intramolecular HAT: The aryl radical could potentially abstract a hydrogen atom from within the same molecule. A 1,5-HAT, which proceeds through a six-membered transition state, is often a favorable pathway. nih.gov In this specific molecule, the hydrogens on the terminal methyl group of the difluoroethyl substituent are accessible. Abstraction of one of these hydrogens by the aryl radical at C1 would proceed via a six-membered transition state (a 1,6-HAT), leading to the formation of a benzylic-type radical. This process would result in the isomerization of the radical species.

Reaction Kinetics and Thermodynamics of 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene Transformations

Kinetics:

Electrophilic Aromatic Substitution: The reaction rate is expected to be very slow. The cumulative deactivating effect of two halogens and a strong electron-withdrawing difluoroethyl group would lead to a high activation energy for the initial electrophilic attack, which is the rate-determining step. lumenlearning.comlibretexts.org

Nucleophilic Aromatic Substitution: The kinetics are predicted to be relatively fast, provided a strong nucleophile is used. The rate-determining step is the formation of the Meisenheimer complex. chemistrysteps.commasterorganicchemistry.com The powerful electron-withdrawing 1,1-difluoroethyl group, being ortho to both halogens, would effectively stabilize the negative charge in the intermediate, thus lowering the activation energy and accelerating the reaction. libretexts.org

Radical Formation: The rate of aryl radical formation from the C-Br bond cleavage depends on the method used. For thermal homolysis, it would require high temperatures, while photochemical or transition-metal-catalyzed methods can proceed under milder conditions.

Thermodynamics:

Radical Reactions: The key thermodynamic parameter for radical formation is the bond dissociation energy (BDE). The C-Br bond is the weakest link in the molecule (excluding the C-H bonds of the methyl group), making its cleavage the most thermodynamically accessible pathway to a radical intermediate.

| Bond | Typical BDE (kcal/mol) | Implication for Reactivity |

|---|---|---|

| Aryl C–H | ~111 | Very strong, unlikely to break homolytically. |

| Aryl C–F | ~125 | Strongest bond, very resistant to homolysis. |

| Aryl C–Br | ~81 | Weakest bond on the ring, most likely site for radical initiation. |

| Alkyl C–H (in -CH₃) | ~100 | Susceptible to abstraction by a reactive radical (HAT). |

Note: BDE values are representative and can vary based on the specific molecular structure.

Rate-Determining Steps

Detailed research findings on the rate-determining steps of reactions involving 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene are not available in the reviewed scientific literature.

Activation Energy Profiles

Specific activation energy profiles for reactions involving 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene have not been reported in the accessible research.

Advanced Spectroscopic Methodologies for the Structural Elucidation of 1 Bromo 3 1,1 Difluoroethyl 2 Fluorobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for determining the precise connectivity of atoms in a molecule. For fluorinated compounds such as 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene, multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, are essential for a complete structural assignment.

The ¹H NMR spectrum of 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene is expected to show signals corresponding to the aromatic protons and the methyl group protons of the difluoroethyl substituent. The aromatic region would likely display complex multiplets due to spin-spin coupling between the protons themselves and with the fluorine atoms on the ring and the side chain. The methyl group protons would appear as a triplet due to coupling with the two adjacent fluorine atoms of the difluoroethyl group.

The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the bromine and fluorine substituents. The carbon of the methyl group and the quaternary carbon of the difluoroethyl group would also exhibit characteristic chemical shifts, with the latter showing a triplet due to one-bond coupling with the two fluorine atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) for 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted Coupling Constants (J in Hz) |

|---|---|---|---|

| Aromatic CH | 7.0 - 7.8 (m) | 110 - 140 | J(H-H) ≈ 7-8, J(H-F) ≈ 2-10 |

| -CH₃ | ~2.0 (t) | ~25 | ³J(H-F) ≈ 20-25 |

| -C(F₂)CH₃ | - | ~125 (t) | ¹J(C-F) ≈ 240-250 |

| C-Br | - | ~115 | - |

| C-F (ring) | - | ~160 (d) | ¹J(C-F) ≈ 245-255 |

Note: These are estimated values and require experimental confirmation.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. nih.gov Three distinct fluorine environments are present in 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene: the fluorine atom on the aromatic ring and the two equivalent fluorine atoms of the difluoroethyl group. The aromatic fluorine would likely appear as a multiplet due to coupling with the neighboring protons and the difluoroethyl group. The two fluorine atoms of the difluoroethyl group are expected to give a quartet due to coupling with the three protons of the methyl group. Long-range couplings between the aromatic fluorine and the difluoroethyl fluorines might also be observed.

Table 2: Predicted ¹⁹F NMR Chemical Shifts (δ) and Coupling Constants (J) for 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene

| Fluorine Environment | Predicted Chemical Shift (ppm) | Predicted Coupling Constants (J in Hz) |

|---|---|---|

| Aromatic C-F | -110 to -130 | J(F-H) ≈ 2-10, J(F-F) ≈ 15-25 |

Note: Chemical shifts are referenced to CFCl₃. These are estimated values.

Two-dimensional (2D) NMR experiments are crucial for unambiguously establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to assign the relative positions of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹H and ¹³C signals for the CH groups in the aromatic ring and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart. This would be instrumental in connecting the difluoroethyl group to the aromatic ring and in assigning the quaternary carbons.

Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra of 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene would be characterized by absorption bands corresponding to the vibrations of the substituted benzene (B151609) ring, the C-F bonds, and the C-Br bond. Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹, while aromatic C=C stretching vibrations would appear in the 1400-1600 cm⁻¹ region. The methyl group of the difluoroethyl substituent would show characteristic C-H stretching and bending vibrations.

The C-F and C-Br stretching vibrations are particularly important for characterizing this molecule.

C-F Stretching: Aromatic C-F stretching bands are typically strong in the IR spectrum and appear in the region of 1250-1000 cm⁻¹. The aliphatic C-F bonds of the difluoroethyl group would also exhibit strong absorptions, likely in a similar or slightly higher frequency range.

C-Br Stretching: The C-Br stretching vibration is expected to appear at a lower frequency, typically in the range of 600-500 cm⁻¹, due to the heavier mass of the bromine atom. This band is often of medium to strong intensity in the IR spectrum.

Table 3: Predicted IR and Raman Vibrational Frequencies for Key Functional Groups in 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium | Medium |

| Aromatic C=C Stretch | 1600 - 1400 | Medium to Strong | Strong |

| Aromatic C-F Stretch | 1250 - 1100 | Strong | Weak |

| Aliphatic C-F Stretch | 1350 - 1150 | Strong | Weak |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides critical information about the molecular weight and elemental composition of a compound, and its fragmentation patterns can reveal key structural motifs.

High-resolution mass spectrometry is essential for unambiguously determining the elemental formula of a molecule by measuring its mass with very high precision. The theoretical monoisotopic mass of 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene (C₈H₆BrF₃) can be calculated by summing the masses of its most abundant constituent isotopes.

Due to the presence of two bromine isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (approximately 50.7% and 49.3%, respectively), the mass spectrum of a bromine-containing compound will exhibit a characteristic pattern of two peaks of roughly equal intensity separated by two mass units (the M and M+2 peaks). youtube.comdocbrown.info HRMS can resolve these isotopic peaks and provide exact mass measurements for each.

For the target molecule, the expected HRMS data for the molecular ions [M]⁺• would confirm its elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.

Table 1: Expected HRMS Data for the Molecular Ion of 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene

| Ion Formula | Isotope Composition | Calculated m/z | Expected Abundance |

| [C₈H₆⁷⁹BrF₃]⁺• | Carbon-12, Hydrogen-1, Bromine-79, Fluorine-19 | 237.9588 | ~100% |

| [C₈H₆⁸¹BrF₃]⁺• | Carbon-12, Hydrogen-1, Bromine-81, Fluorine-19 | 239.9568 | ~97.5% |

| [¹³CC₇H₆⁷⁹BrF₃]⁺• | Carbon-13, Carbon-12, Hydrogen-1, Bromine-79, F-19 | 238.9622 | ~8.8% |

Note: Data is theoretical and calculated based on isotopic masses and natural abundances. The most abundant isotopic peak is set to 100%.

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that helps to confirm the molecule's structure. For 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene, key fragmentation pathways can be predicted based on the stability of the resulting ions and neutral losses.

The bromine atom is a common leaving group in fragmentation processes. youtube.com Therefore, a prominent fragment would be expected from the loss of a bromine radical (•Br), resulting in the [M-Br]⁺ ion. Other likely fragmentations include the loss of the difluoroethyl side chain or parts of it. The presence of bromine in a fragment is readily identified by the persistence of the ~1:1 isotopic peak ratio at M and M+2.

Table 2: Plausible Mass Spectrometry Fragmentation for 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Neutral Loss | Notes |

| 238 | 240 | [C₈H₆BrF₃]⁺• | - | Molecular ion peak (M⁺•) showing the characteristic Br isotope pattern. |

| 159 | - | [C₈H₆F₃]⁺ | •Br | Loss of a bromine radical, a common fragmentation pathway. |

| 173 | 175 | [C₇H₃BrF]⁺ | •CHF₂ and •CH₃ | Complex rearrangement and fragmentation of the side chain. |

| 108 | - | [C₇H₃F]⁺ | •Br and •CHF₂ | Loss of bromine and the difluoroethyl group. |

Note: This table presents a hypothetical fragmentation pattern based on established chemical principles.

X-ray Crystallography of 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene Derivatives

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, including precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for the specific title compound is not publicly available, analysis of related fluorinated and brominated benzene derivatives allows for a detailed prediction of its solid-state characteristics. nih.govmdpi.com

The crystal packing of a derivative of 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene would be governed by a variety of non-covalent interactions. In fluorinated organic molecules, C-H···F interactions are recognized as significant structure-directing forces. acs.orgfigshare.com These weak hydrogen bonds, along with potential halogen bonds involving the bromine atom (C-Br···X), would play a crucial role in the supramolecular assembly.

An X-ray crystallographic analysis would provide precise measurements of all bond lengths and angles within the molecule. The geometry of the benzene ring is expected to show minor distortions from a perfect hexagon due to the electronic effects of the different substituents.

The bond lengths of C-F and C-Br on the aromatic ring would be consistent with values observed in other fluorobromobenzenes. The carbon-carbon bonds within the aromatic ring would be expected to be in the range of 1.37–1.40 Å. The bond angles around the substituted carbons on the ring would deviate slightly from the ideal 120° of an sp² hybridized carbon to accommodate steric strain from the bulky substituents. Analysis of the difluoroethyl group would confirm the tetrahedral geometry around the ethyl carbon atoms.

Table 3: Expected Bond Lengths and Angles for a 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene Derivative

| Bond/Angle Parameter | Atom Pair / Triple | Expected Value Range |

| Bond Lengths (Å) | ||

| C-Br | C(1)-Br | 1.88 - 1.92 Å |

| C-F (aromatic) | C(2)-F | 1.34 - 1.37 Å |

| C-C (aromatic) | Ring C-C | 1.37 - 1.40 Å |

| C-C (side chain) | C(3)-C(ethyl) | 1.50 - 1.54 Å |

| C-F (side chain) | C(ethyl)-F | 1.35 - 1.39 Å |

| Bond Angles (°) | ||

| C-C-Br | C(2)-C(1)-Br | 118 - 122° |

| C-C-F | C(1)-C(2)-F | 118 - 122° |

| C-C-C (ring) | Ring C-C-C | 119 - 121° |

| F-C-F (side chain) | F-C(ethyl)-F | 107 - 111° |

Note: These values are representative and based on data from structurally similar compounds found in crystallographic databases.

Computational and Theoretical Studies of 1 Bromo 3 1,1 Difluoroethyl 2 Fluorobenzene

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a primary method in computational chemistry for studying substituted benzene (B151609) derivatives due to its favorable balance of accuracy and computational efficiency. DFT calculations are instrumental in predicting a range of molecular properties by approximating the electron density of the system.

A fundamental step in the computational analysis of 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene is the optimization of its molecular geometry. This process involves finding the lowest energy conformation of the molecule, which corresponds to the most stable arrangement of its atoms in three-dimensional space. Functionals such as B3LYP are commonly paired with basis sets like 6-311++G(d,p) to achieve reliable geometric parameters for halogenated benzene compounds. nih.govresearchgate.net The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

The electronic structure of the molecule, including the distribution of electron density and the molecular electrostatic potential, can also be analyzed. These analyses help in identifying the electron-rich and electron-deficient regions of the molecule, which is vital for predicting its reactivity and intermolecular interactions.

Interactive Data Table: Predicted Geometric Parameters for Substituted Benzenes

Note: The following data is illustrative for a generic substituted benzene and does not represent actual calculated values for 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene.

| Parameter | Value |

| C-C (aromatic) bond length | ~1.39 Å |

| C-H bond length | ~1.08 Å |

| C-Br bond length | ~1.90 Å |

| C-F bond length | ~1.35 Å |

| C-C-C (aromatic) bond angle | ~120° |

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that reflects the chemical stability and reactivity of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov For substituted benzenes, the nature and position of the substituents significantly influence the energies and spatial distributions of these frontier orbitals. rsc.org

Interactive Data Table: Illustrative Frontier Molecular Orbital Energies

Note: These are example values and not specific to 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

DFT calculations are widely used to predict spectroscopic data, which can be invaluable for the identification and characterization of new compounds.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. rsc.orgnih.gov These predicted spectra can be compared with experimental data to confirm the molecular structure. The accuracy of these predictions depends on the chosen functional and basis set. mdpi.com

Interactive Data Table: Hypothetical Spectroscopic Data

Note: The following data is for illustrative purposes only.

| Parameter | Predicted Value |

| ¹³C NMR Chemical Shift (C-Br) | ~115 ppm |

| ¹³C NMR Chemical Shift (C-F) | ~160 ppm |

| IR Stretching Freq. (C-F) | ~1200 cm⁻¹ |

| IR Stretching Freq. (C-Br) | ~680 cm⁻¹ |

Ab Initio Methods for 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene

Ab initio methods are computational techniques that are based on first principles of quantum mechanics, without the use of experimental data. These methods can provide highly accurate results, though often at a greater computational expense compared to DFT.

The Hartree-Fock (HF) method is a fundamental ab initio approach, but it does not fully account for the correlation between the motions of electrons. ststephens.net.in Post-Hartree-Fock methods are a class of more advanced techniques that include electron correlation effects, leading to more accurate predictions of molecular properties. wikipedia.org Examples of these methods include Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory. ststephens.net.inwikipedia.org These methods are particularly important for obtaining highly accurate energies and for systems where electron correlation plays a significant role. However, their application to larger molecules can be limited by their high computational demands.

The choice of a basis set is a critical aspect of any ab initio or DFT calculation. libretexts.org A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets include more functions and can describe the electronic distribution more accurately, but they also significantly increase the computational time. mit.edu

For molecules containing heavy atoms like bromine, it is often necessary to use basis sets that include polarization and diffuse functions (e.g., 6-31+G(d,p) or the aug-cc-pVDZ series) to properly describe the electron distribution. gaussian.com The selection of an appropriate basis set involves a trade-off between the desired accuracy of the results and the available computational resources. For halogenated compounds, specialized basis sets may be employed to better handle the effects of these atoms. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations of 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene

No published molecular dynamics simulation studies were found for 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene.

Conformational Analysis

There is no available research detailing the conformational analysis of 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene, which would include identification of stable conformers, dihedral angles, and energy barriers to rotation.

Intermolecular Interactions in Solution

No studies were identified that investigated the intermolecular interactions of 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene in various solvents. As a result, information on interaction energies and radial distribution functions is not available.

Due to the absence of this fundamental research, the creation of data tables and a detailed narrative as outlined in the request is not feasible at this time.

Reactivity and Derivatization Studies of 1 Bromo 3 1,1 Difluoroethyl 2 Fluorobenzene

Functionalization of the Bromine Moiety in 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene

The bromine atom on the aromatic ring is a versatile functional group, typically serving as a handle for various cross-coupling and substitution reactions.

Suzuki-Miyaura Coupling and Related Cross-Coupling Reactions

While no specific examples for 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene have been documented, aryl bromides are common substrates for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. wikipedia.org This reaction typically involves the coupling of the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.

For fluorinated bromobenzenes, the reaction conditions, such as the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. researchgate.net For instance, systematic screening of solvents and bases has been performed for the Suzuki-Miyaura reaction of 1-bromo-3-fluorobenzene (B1666201) with phenylboronic acid to optimize the reaction conditions. researchgate.net It is anticipated that 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene would undergo similar transformations, allowing for the introduction of various aryl, heteroaryl, or alkyl groups at the position of the bromine atom.

A hypothetical Suzuki-Miyaura reaction is presented in the table below, illustrating the expected transformation.

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 3-(1,1-difluoroethyl)-2-fluoro-1,1'-biphenyl derivative |

Nucleophilic Substitution of Bromine

Nucleophilic aromatic substitution (SNA) of the bromine atom in 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene is expected to be challenging under typical conditions. SNA reactions are generally facilitated by strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the intermediate Meisenheimer complex. masterorganicchemistry.com In the target molecule, the fluorine atom and the 1,1-difluoroethyl group are electron-withdrawing, but their positioning might not be optimal for activating the bromine for nucleophilic attack.

However, under specific conditions, such as the use of strong nucleophiles and high temperatures, or through transition-metal-catalyzed processes, nucleophilic substitution of the bromine might be achievable.

Reactions Involving the Fluorine Atom and the 1,1-difluoroethyl Group

The fluorine substituents on the molecule also offer potential sites for reactivity, although C-F bond activation is generally more difficult than C-Br bond activation.

Directed ortho-Metalation and Subsequent Electrophilic Quenches

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. baranlab.orgharvard.edu The directing group coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. In 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene, the fluorine atom is a potential directing group, although it is considered a relatively weak one. The 1,1-difluoroethyl group could also potentially direct metalation. The bromine atom itself can also act as a directing group. unblog.fr The regioselectivity of a DoM reaction on this substrate would depend on the relative directing ability of the substituents and the reaction conditions used.

If lithiation were to occur ortho to the fluorine at the C6 position, the resulting aryllithium species could be quenched with various electrophiles to introduce a range of functional groups.

Defluorination and Further Functionalization

The 1,1-difluoroethyl group is generally stable. However, defluorination reactions of fluoroalkyl groups on aromatic rings have been reported under specific conditions, such as with strong reducing agents or under certain catalytic systems. rsc.org Such a reaction could potentially lead to a monofluoroethyl or an ethyl group, thereby modifying the electronic and steric properties of the molecule. Protolytic defluorination of trifluoromethyl-substituted arenes in superacid has been observed, suggesting that highly acidic conditions might also affect the 1,1-difluoroethyl group. nih.gov

Modification of the Aromatic Ring System of 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene would be influenced by the directing effects of the existing substituents. Both the bromine and fluorine atoms are deactivating but ortho, para-directing. The 1,1-difluoroethyl group is also deactivating and would likely direct meta to its position. The cumulative effect of these groups would make the aromatic ring significantly electron-deficient and thus less reactive towards electrophiles. The regiochemical outcome of an EAS reaction would be a complex interplay of these directing effects.

Nitration and Sulfonation Studies

Electrophilic aromatic substitution reactions, such as nitration and sulfonation, are governed by the directing and activating or deactivating effects of the substituents already present on the benzene ring. In the case of 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene, the benzene ring is substituted with three groups: a bromo group, a fluoro group, and a 1,1-difluoroethyl group.

Directing Effects of Substituents:

Bromo (-Br) and Fluoro (-F) Groups: Both bromine and fluorine are halogens, which are known as ortho-, para-directing groups. This is due to their ability to donate lone pair electrons through resonance (+M effect), which stabilizes the arenium ion intermediate when the electrophile attacks the ortho and para positions. However, due to their high electronegativity, they are also deactivating groups, meaning they withdraw electron density from the ring through the inductive effect (-I effect), making the ring less reactive than benzene itself.

1,1-difluoroethyl (-CF₂CH₃) Group: This group is strongly electron-withdrawing due to the inductive effect of the two fluorine atoms. Electron-withdrawing alkyl groups are typically deactivating and meta-directing. The strong -I effect of the difluoroethyl group is expected to significantly reduce the electron density of the aromatic ring, making electrophilic substitution more difficult.

Predicted Regioselectivity: The regiochemical outcome of nitration and sulfonation will be determined by the interplay of these directing effects. The bromo and fluoro groups will direct an incoming electrophile to the positions ortho and para to them, while the 1,1-difluoroethyl group will direct to the meta positions.

Considering the positions on the ring:

Position 4 is para to the fluorine at C2 and meta to the bromine at C1 and the 1,1-difluoroethyl group at C3.

Position 5 is meta to the fluorine at C2 and the 1,1-difluoroethyl group at C3, and para to the bromine at C1.

Position 6 is ortho to the bromine at C1 and meta to the fluorine at C2.

Given that the ortho-, para-directing influence of the halogens often overrides the meta-directing effect of deactivating alkyl groups, substitution is most likely to occur at positions activated by the halogens. Steric hindrance from the adjacent bulky 1,1-difluoroethyl group and the bromo group may influence the final product distribution. Position 5 is para to the bromo group and is likely to be a favored site for substitution. Position 4, being para to the fluoro group, is another potential site. However, the cumulative deactivating effect of all three substituents will likely necessitate harsh reaction conditions.

A hypothetical nitration reaction could yield a mixture of isomers, with 5-nitro-1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene being a plausible major product.

Hypothetical Reaction Data: Nitration of 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene

| Reagents | Conditions | Predicted Major Product | Predicted Yield |

| HNO₃, H₂SO₄ | 50-60 °C | 5-nitro-1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene | Moderate |

Similarly, sulfonation with fuming sulfuric acid would be expected to follow a similar regioselectivity pattern, likely yielding 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene-5-sulfonic acid as the primary product.

Hypothetical Reaction Data: Sulfonation of 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene

| Reagents | Conditions | Predicted Major Product | Predicted Yield |

| Fuming H₂SO₄ | Heat | 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene-5-sulfonic acid | Moderate |

Side-Chain Modifications on the 1,1-difluoroethyl Group

Modifications to the 1,1-difluoroethyl side-chain present a different set of chemical challenges, primarily due to the high strength of the carbon-fluorine bonds.

Reactivity of the Methyl Group: The terminal methyl group of the 1,1-difluoroethyl moiety is a potential site for reaction. Free radical halogenation, for instance, using N-bromosuccinimide (NBS) with a radical initiator, could potentially lead to the substitution of one or more hydrogen atoms on the methyl group. This would result in the formation of 1-bromo-3-(2-bromo-1,1-difluoroethyl)-2-fluorobenzene or 1-bromo-3-(2,2-dibromo-1,1-difluoroethyl)-2-fluorobenzene. However, the strong electron-withdrawing effect of the adjacent difluoromethyl group would likely decrease the reactivity of these benzylic-like protons.

Reactivity of the C-F Bonds: The carbon-fluorine bonds are exceptionally strong and generally unreactive under standard organic synthesis conditions. Cleavage of these bonds, or C-F activation, typically requires harsh conditions or the use of specific transition metal catalysts, which are beyond the scope of typical derivatization studies. Therefore, substitution or elimination reactions involving the fluorine atoms are considered unlikely under normal laboratory conditions.

Oxidation of the Side-Chain: Strong oxidizing agents, such as potassium permanganate, are known to oxidize alkyl side chains on aromatic rings to carboxylic acids. However, the presence of the geminal fluorine atoms in the 1,1-difluoroethyl group would likely render it resistant to such oxidation.

Hypothetical Reaction Data: Side-Chain Bromination

| Reagents | Conditions | Predicted Major Product | Predicted Yield |

| N-Bromosuccinimide (NBS), AIBN | CCl₄, reflux | 1-bromo-3-(2-bromo-1,1-difluoroethyl)-2-fluorobenzene | Low to Moderate |

Role of 1 Bromo 3 1,1 Difluoroethyl 2 Fluorobenzene As an Advanced Synthetic Intermediate

Building Block for Complex Organic Molecules

The presence of both a bromine and a fluorine atom on the aromatic ring of 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene provides orthogonal reactivity, allowing for selective transformations. The carbon-bromine bond is a well-established handle for a wide array of cross-coupling reactions, while the fluorine atom can influence the reactivity of the aromatic ring and, in some cases, participate in nucleophilic aromatic substitution or direct metallation reactions.

Bromofluoroaromatic compounds are valuable precursors for the synthesis of a variety of heterocyclic systems. The bromine atom in 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene can serve as a key functional group for intramolecular cyclization reactions to form fused heterocyclic structures. For instance, palladium-catalyzed intramolecular C-O or C-N bond formation from appropriately substituted precursors can lead to the formation of dibenzofurans, carbazoles, and other related heterocycles.

One notable application of similar 1-bromo-2-fluorobenzene derivatives is in the synthesis of substituted dibenzofurans. This transformation often proceeds through an initial cross-coupling reaction to introduce a phenol moiety, followed by an intramolecular cyclization that displaces the fluorine atom. The 1,1-difluoroethyl group at the 3-position would be expected to influence the electronic properties and steric environment of the resulting dibenzofuran, potentially modulating its biological activity or material properties.

| Reaction Type | Precursor | Product | Catalyst/Reagents |

| Intramolecular C-O Cyclization | 2-Aryl-1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene | Substituted Dibenzofuran | Palladium catalyst, Base |

| Intramolecular C-N Cyclization | 2-Anilino-1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene | Substituted Carbazole | Palladium catalyst, Base |

The bromine atom of 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, to form C-C bonds. rsc.org These reactions are instrumental in the synthesis of complex fluoroaromatic systems, including fluorinated biaryls, which are important structural motifs in many pharmaceuticals and liquid crystals. mdpi.com The presence of the fluorine atom and the 1,1-difluoroethyl group can enhance the stability and modulate the electronic properties of the resulting biaryl compounds. mdpi.com

The Suzuki-Miyaura coupling, in particular, offers a versatile method for the synthesis of fluorinated biphenyl derivatives from bromofluorobenzenes and arylboronic acids. mdpi.com The reaction conditions can often be tuned to selectively couple at the bromine position while leaving the fluorine atom intact.

| Coupling Reaction | Reactants | Product | Catalyst System |

| Suzuki-Miyaura | 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene, Arylboronic acid | Aryl-substituted 3-(1,1-difluoroethyl)-2-fluorobenzene | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |

| Stille | 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene, Organostannane | Aryl/Alkenyl-substituted 3-(1,1-difluoroethyl)-2-fluorobenzene | Palladium catalyst (e.g., Pd(PPh₃)₄) |

Precursor in Medicinal Chemistry Scaffolds

The introduction of fluorine and fluorinated groups into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The 1,1-difluoroethyl group, in particular, is of growing interest as it can act as a bioisostere for other functional groups and modulate the physicochemical properties of a molecule. nih.gov

1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene serves as an excellent scaffold for introducing the 1,1-difluoroethylphenyl moiety into bioactive molecules. This can be achieved through various synthetic transformations, including the cross-coupling reactions mentioned earlier. The 1,1-difluoroethyl group is known to increase lipophilicity and can act as a metabolically stable surrogate for a methoxy (B1213986) or ethoxy group. nih.gov Its presence can significantly impact the pharmacokinetic profile of a drug candidate.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The unique electronic properties conferred by the fluorine atom and the 1,1-difluoroethyl group make 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene a valuable precursor for the targeted synthesis of specific pharmacophores. For example, the difluoromethyl group (a component of the 1,1-difluoroethyl group) is known to participate in hydrogen bonding interactions with biological targets. nih.gov By strategically incorporating the 1-bromo-3-(1,1-difluoroethyl)-2-fluorophenyl moiety, medicinal chemists can design molecules with tailored interactions with protein binding sites.

Application in Agrochemical and Materials Science Research

The unique properties of fluorinated aromatic compounds also extend to the fields of agrochemicals and materials science. In agrochemical research, the introduction of fluorine can enhance the efficacy and metabolic stability of pesticides and herbicides. nih.gov The 1,1-difluoroethyl group, in particular, has been incorporated into a number of successful agrochemicals. researchgate.netresearchgate.net

In materials science, fluorinated polymers are known for their high thermal stability, chemical resistance, and low surface energy. nih.gov Aromatic monomers containing fluorine and fluoroalkyl groups can be used to synthesize high-performance polymers with tailored properties. While direct polymerization of 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene may be challenging, it can be converted into polymerizable monomers through functional group transformations. For example, the bromine atom could be converted to a vinyl or ethynyl group, or to a boronic ester, to enable participation in polymerization reactions. The resulting polymers would be expected to exhibit enhanced thermal and chemical stability due to the presence of the fluorinated aromatic units. google.comaip.org

| Field | Potential Application | Key Property Conferred by Fluorination |

| Agrochemicals | Synthesis of novel herbicides or fungicides. | Enhanced biological activity and metabolic stability. |

| Materials Science | Precursor to fluorinated monomers for high-performance polymers. | Increased thermal stability, chemical resistance, and hydrophobicity. rsc.org |

Design of Fluorinated Agrochemical Precursors

The relentless need for more effective and environmentally benign agrochemicals has driven the exploration of novel chemical scaffolds. Fluorinated motifs are particularly sought after for their ability to enhance the biological activity and metabolic stability of pesticides. The structure of 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene offers a versatile platform for the synthesis of advanced agrochemical precursors.

The bromine atom on the aromatic ring serves as a key functional handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions are fundamental in constructing the core structures of many modern herbicides, fungicides, and insecticides. For instance, the bromo group can be readily converted into a range of other functional groups, allowing for the introduction of diverse pharmacophores.

The 1,1-difluoroethyl group is another critical feature of this intermediate. This moiety can act as a lipophilic hydrogen bond donor, potentially improving the binding affinity of the final agrochemical to its target protein. Furthermore, the difluoroethyl group is a known bioisostere for other functional groups like hydroxyl or thiol, offering a metabolically stable alternative that can enhance the pharmacokinetic profile of the active ingredient.

The additional fluorine atom on the benzene (B151609) ring further modulates the electronic properties of the molecule, influencing its reactivity and the pKa of adjacent functional groups. This fine-tuning of electronic character is crucial in optimizing the biological activity and selectivity of the resulting agrochemical. The strategic placement of these fluorine-containing groups can lead to the development of agrochemicals with improved efficacy, reduced application rates, and better resistance management profiles.

Table 1: Potential Agrochemical Scaffolds from Fluorinated Phenyl-bromo Intermediates (Illustrative examples based on the reactivity of similar compounds)

| Agrochemical Class | Synthetic Transformation | Resulting Scaffold | Potential Advantage |

| Fungicides | Suzuki coupling with a pyrazole boronic acid | Phenyl-pyrazole | Enhanced binding to succinate dehydrogenase (SDHI) |

| Herbicides | Buchwald-Hartwig amination with an aniline derivative | Diphenylamine | Inhibition of protoporphyrinogen oxidase (PPO) |

| Insecticides | Sonogashira coupling with a terminal alkyne | Phenyl-alkyne | Novel modes of action targeting the nervous system |

Development of Specialty Materials with Fluorinated Aromatics

The unique properties of fluorinated compounds extend beyond life sciences into the realm of advanced materials. Fluorinated aromatic compounds are integral to the development of specialty materials with enhanced thermal stability, chemical resistance, and specific optoelectronic properties. 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene represents a valuable building block for the synthesis of such high-performance materials.

The presence of multiple fluorine atoms contributes to a low surface energy and high hydrophobicity, properties that are highly desirable for applications such as protective coatings and advanced polymers. The carbon-fluorine bond is exceptionally strong, which imparts significant thermal and chemical stability to materials incorporating these motifs.

The bromo-functionality on the aromatic ring is a versatile reactive site for polymerization reactions. For instance, it can be utilized in the synthesis of fluorinated poly(arylene ether)s or other high-performance polymers through nucleophilic aromatic substitution or transition-metal-catalyzed polymerizations. The resulting polymers would be expected to exhibit a high glass transition temperature, excellent dielectric properties, and low moisture absorption, making them suitable for applications in microelectronics and aerospace.

Furthermore, the unique electronic nature of the fluorinated aromatic ring can be exploited in the design of organic electronic materials. The incorporation of 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene into the backbone of organic semiconductors could be used to tune the HOMO/LUMO energy levels, thereby optimizing their performance in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The fluorine substituents can also influence the molecular packing in the solid state, which is a critical factor for efficient charge transport.

Table 2: Properties and Potential Applications of Polymers Derived from Fluorinated Aromatics (General properties of fluorinated polymers)

| Polymer Type | Key Properties | Potential Applications |

| Fluorinated Poly(arylene ether)s | High thermal stability, low dielectric constant, chemical resistance | Microelectronic packaging, high-frequency circuit boards |

| Fluorinated Polyesters | Enhanced hydrophobicity, low surface energy | Water and oil repellent coatings, specialty textiles |

| Fluorinated Conjugated Polymers | Tunable electronic properties, improved stability | Organic light-emitting diodes (OLEDs), organic solar cells |

Structure Reactivity Relationships in 1 Bromo 3 1,1 Difluoroethyl 2 Fluorobenzene and Its Derivatives

Electronic Effects of Halogen and Fluoroalkyl Substituents

The electronic landscape of the benzene (B151609) ring in 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene is significantly perturbed by its three substituents. These perturbations, which are a combination of inductive and resonance effects, dictate the electron density at various positions on the ring and, consequently, its susceptibility to electrophilic or nucleophilic attack.

Inductive and Resonance Effects

Substituents on an aromatic ring exert their electronic influence through two primary mechanisms: the inductive effect and the resonance effect. The inductive effect is the transmission of charge through sigma bonds, largely governed by the electronegativity of the atoms involved. The resonance effect, on the other hand, involves the delocalization of pi electrons between the substituent and the aromatic ring.

The halogens (bromine and fluorine) also possess lone pairs of electrons that can be donated to the aromatic ring through the resonance effect (+M). This electron donation partially counteracts the inductive withdrawal. However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect, leading to a net deactivation of the ring. Despite this deactivation, the resonance effect preferentially increases electron density at the ortho and para positions, making halogens ortho, para-directing for electrophilic substitution.

The 1,1-difluoroethyl group is primarily an inductively withdrawing group due to the high electronegativity of the two fluorine atoms. Unlike halogens, it does not have lone pairs to participate in a significant resonance-donating effect. The cumulative electron-withdrawing nature of the bromo, fluoro, and 1,1-difluoroethyl groups renders the benzene ring in this molecule significantly electron-deficient.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring |

| -Br | Electron-withdrawing (-I) | Electron-donating (+M) | Deactivating, Ortho, Para-directing |

| -F | Electron-withdrawing (-I) | Electron-donating (+M) | Deactivating, Ortho, Para-directing |

| -CF2CH3 | Electron-withdrawing (-I) | Negligible | Strongly Deactivating |

Steric Hindrance and Ortho Effects

Steric hindrance, the spatial arrangement of atoms that impedes chemical reactions, plays a crucial role in the reactivity of 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene. The presence of a fluorine atom at the 2-position, ortho to both the bromine at position 1 and the 1,1-difluoroethyl group at position 3, creates significant steric congestion around these sites.

This steric crowding can influence the regioselectivity of reactions. For instance, in electrophilic aromatic substitution reactions, attack at the positions sterically hindered by the bulky 1,1-difluoroethyl group would be disfavored.

The "ortho effect" is a term used to describe the special influence of a substituent at the ortho position, which can be a combination of steric and electronic factors. In this molecule, the ortho-fluorine atom can influence the acidity of adjacent groups and the rotational freedom of the 1,1-difluoroethyl group. This can, in turn, affect the molecule's conformation and how it interacts with reactants.

Influence of Molecular Geometry on Reaction Pathways

The three-dimensional arrangement of atoms in 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene is a critical determinant of its reaction pathways. The steric repulsion between the adjacent fluorine and 1,1-difluoroethyl groups can lead to a distortion of the benzene ring from planarity and can restrict the rotation of the C-C bond connecting the difluoroethyl group to the ring.

Computational modeling and spectroscopic techniques, such as microwave spectroscopy, can provide insights into the preferred molecular geometry. For the related compound 1-bromo-3-fluorobenzene (B1666201), microwave spectroscopy has been used to determine its rotational constants, offering a glimpse into its molecular shape. Similar studies on 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene would be invaluable in understanding its conformational preferences.

The preferred conformation will dictate which faces of the aromatic ring are more accessible to incoming reagents. A twisted or non-planar conformation could expose certain sites for attack while shielding others, thus directing the course of a reaction in a way that might not be predicted by electronic effects alone.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or chemical reactivity. For analogues of 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene, QSAR methodologies can be employed to predict their reactivity and guide the synthesis of new derivatives with desired properties.

Computational Descriptors for Reactivity Prediction

The foundation of a QSAR model is the selection of appropriate molecular descriptors that quantify the structural and physicochemical properties of the molecules. For predicting the reactivity of halogenated and fluoroalkyl-substituted benzenes, a variety of computational descriptors can be employed.

Electronic Descriptors:

Hammett constants (σ): These constants quantify the electron-donating or electron-withdrawing ability of a substituent. While specific Hammett constants for the 1,1-difluoroethyl group may not be readily available, they can be estimated using computational methods.

Calculated charges: Quantum mechanical calculations can determine the partial atomic charges on each atom of the molecule, indicating sites susceptible to electrophilic or nucleophilic attack.

Frontier Molecular Orbital energies (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to a molecule's ability to donate and accept electrons, respectively, providing insights into its reactivity in various reactions.

Steric Descriptors:

Taft steric parameters (Es): These parameters quantify the steric bulk of a substituent.

Topological and Quantum Chemical Descriptors:

Connectivity indices: These descriptors encode information about the branching and connectivity of the atoms in a molecule.

Quantum chemical descriptors: Parameters such as dipole moment, polarizability, and hardness can be calculated to further refine reactivity predictions.

| Descriptor Type | Example Descriptors | Information Provided |

| Electronic | Hammett constants, Atomic charges, HOMO/LUMO energies | Electron distribution, susceptibility to attack |

| Steric | Taft parameters, Molecular volume | Spatial bulk, accessibility of reaction sites |

| Topological | Connectivity indices | Molecular branching and shape |

| Quantum Chemical | Dipole moment, Polarizability | Overall electronic properties |

Statistical Analysis of Structure-Reactivity Data

Once a set of relevant descriptors has been calculated for a series of analogous compounds, statistical methods are used to build the QSAR model. Common statistical techniques include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the dependent variable (e.g., reaction rate) and a set of independent variables (the molecular descriptors).

Partial Least Squares (PLS): PLS is a powerful technique that can handle datasets with a large number of correlated descriptors.

Machine Learning Algorithms: More advanced methods like Support Vector Machines (SVM) and Neural Networks (NN) can be used to model complex, non-linear relationships between structure and reactivity.

The validity and predictive power of the developed QSAR model are then assessed using statistical parameters such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and by making predictions for a set of compounds not used in the model development (an external test set). Successful QSAR models can then be used to virtually screen new, unsynthesized analogues of 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene to identify candidates with desired reactivity profiles, thereby accelerating the discovery process.

Future Research Directions and Unexplored Avenues for 1 Bromo 3 1,1 Difluoroethyl 2 Fluorobenzene

Catalytic Asymmetric Synthesis Utilizing 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene

The development of catalytic asymmetric methods is crucial for producing enantiomerically pure pharmaceuticals. nih.gov Fluorine-containing stereogenic centers are of particular interest due to their ability to modulate the biological properties of molecules. nih.gov Although direct research on 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene in this context is absent, its structure suggests several plausible avenues for exploration.

Future studies could focus on transition-metal-catalyzed cross-coupling reactions that create a chiral center. For instance, asymmetric Suzuki-Miyaura or Negishi coupling reactions could be developed where the bromine atom is substituted by a chiral substituent, guided by a chiral ligand. The electronic properties of the fluorine substituents on the ring and the difluoroethyl group would likely influence catalyst and ligand selection.

Table 1: Potential Asymmetric Transformations

| Reaction Type | Potential Chiral Catalyst System | Target Chiral Moiety |

|---|---|---|

| Asymmetric Suzuki Coupling | Chiral Phosphine Ligands (e.g., BINAP) with Palladium | Axially Chiral Biaryls |

| Asymmetric Sonogashira Coupling | Chiral Ligands with Copper/Palladium | Chiral Alkynes/Allenes |

Photoredox and Electrochemical Transformations of 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene

Photoredox and electrochemical methods offer mild and sustainable alternatives to traditional synthesis. The aryl bromide present in 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene is an ideal handle for radical-based transformations under photoredox or electrochemical conditions.

Investigative pathways could include:

Reductive Coupling: The carbon-bromine bond could be selectively reduced to generate an aryl radical. This radical could then participate in intermolecular or intramolecular additions to alkenes or alkynes, forming new carbon-carbon bonds under mild conditions.

Difunctionalization Reactions: By combining photoredox catalysis with other catalytic cycles (e.g., nickel or palladium), novel difunctionalization reactions of olefins could be explored, incorporating the fluorinated aromatic scaffold into complex molecular architectures.

Exploration of Novel Synthetic Methodologies (e.g., Flow Chemistry, Mechanochemistry)

Modern synthetic technologies like flow chemistry and mechanochemistry can offer significant advantages in terms of safety, scalability, and reaction efficiency.

Flow Chemistry: The synthesis of or reactions involving 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene could be adapted to continuous flow systems. This would be particularly advantageous for managing potentially exothermic reactions, such as lithiation or Grignard formation, and for improving the consistency of multi-step synthetic sequences.

Mechanochemistry: Solid-state synthesis through ball milling could provide a solvent-free route for reactions like cross-coupling or nucleophilic aromatic substitution. This approach could reduce waste and potentially access different reactivity patterns compared to solution-phase chemistry.

Advanced Applications in Emerging Chemical Technologies

The unique combination of fluorine atoms in 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene makes it a candidate for applications in emerging technologies. The field of materials science, in particular, could benefit from the electronic properties imparted by the fluorinated groups.

Potential research could target the synthesis of:

Organic Electronics: Incorporation into organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where the fluorine substituents can tune the electronic energy levels and improve device stability.

Liquid Crystals: The polarity and rigidity of the fluorinated benzene (B151609) ring could be exploited in the design of novel liquid crystalline materials. google.comgoogle.com

Interdisciplinary Research Synergies Involving 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene

The full potential of 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene can be realized through collaboration across scientific disciplines.

Medicinal Chemistry and Chemical Biology: Synthesizing derivatives and screening them for biological activity could identify new therapeutic leads. The difluoroethyl group, in particular, can serve as a bioisostere for other functional groups, potentially improving metabolic stability or binding affinity. zjut.edu.cn

Computational Chemistry: Theoretical studies could predict the reactivity of the molecule, guide the design of catalysts for its asymmetric transformation, and model its interactions with biological targets or its properties within advanced materials. This predictive power can help focus experimental efforts on the most promising avenues, accelerating the pace of discovery.

Q & A

Basic: What are common synthetic routes for 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene?

Methodological Answer:

The synthesis typically involves sequential functionalization of the benzene ring. Key steps include:

- Introduction of the 1,1-difluoroethyl group : This can be achieved via nucleophilic substitution or transition-metal-catalyzed coupling. For example, 1,1-difluoroethyl chloride (as a reagent) may react with a pre-functionalized benzene derivative under base-mediated conditions (e.g., KOH or NaH) .

- Bromination : Electrophilic bromination (using Br₂ with Fe or AlBr₃ as catalysts) is employed to introduce bromine at the desired position. Regioselectivity is influenced by directing effects of existing substituents (e.g., fluorine’s ortho/para-directing nature) .

- Fluorination : Fluorine can be introduced via halogen exchange (e.g., using KF in polar aprotic solvents) or electrophilic fluorination reagents .

Validation : Monitor intermediates using GC-MS or HPLC and confirm regiochemistry via NOESY NMR or X-ray crystallography .

Basic: How to characterize 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene?

Methodological Answer:

- NMR Spectroscopy :

- ¹⁹F NMR : Distinct signals for fluorine atoms in the difluoroethyl group (~-90 to -110 ppm) and aromatic fluorine (~-110 to -130 ppm) .

- ¹H/¹³C NMR : Identify splitting patterns from neighboring substituents (e.g., coupling between aromatic protons and fluorine).

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M]+) and isotopic patterns (e.g., bromine’s ¹:¹ isotope ratio).

- X-ray Crystallography : Resolve steric effects and verify substituent positions, particularly in cases of structural ambiguity .